Comparative Antiestrogenic Potency in MCF-7 Breast Cancer Cells
The 2-phenylbenzo[b]thiophene derivative 6e (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene with a specific side chain) exhibited potent inhibition of estrogen-sensitive MCF-7 breast cancer cell growth with an IC50 of 5 nM, while the broader class of 2-phenylbenzothiophenes and 2-phenylindoles showed similar potencies in the ~1 nM range in related assays, whereas benzofuran derivatives were markedly less active [1][2].
| Evidence Dimension | Inhibition of MCF-7 breast cancer cell growth |
|---|---|
| Target Compound Data | IC50 = 5 nM (for derivative 6e) |
| Comparator Or Baseline | 2-Phenylindoles and 2-phenylbenzothiophenes: IC50 ~1 nM; Benzofuran derivatives: less active (no specific IC50 provided) |
| Quantified Difference | Benzothiophene and indole derivatives are approximately 5-fold more potent than the specific derivative 6e, and both are significantly more potent than benzofurans. |
| Conditions | Estrogen-sensitive human MCF-7 breast cancer cells, in vitro assay |
Why This Matters
For researchers developing SERMs, the 2-phenylbenzo[b]thiophene scaffold provides comparable potency to the well-studied 2-phenylindole class while offering a distinct chemical space and potentially different metabolic and toxicity profiles.
- [1] von Angerer, E., Biberger, C., & Leichtl, S. (1995). Studies on heterocycle-based pure estrogen antagonists. Annals of the New York Academy of Sciences, 761(1), 176–191. https://doi.org/10.1111/j.1749-6632.1995.tb31378.x View Source
- [2] Erber, S., & von Angerer, E. (1998). 2-Phenylbenzo[b]thiophene-based antiestrogens with mammary tumor inhibiting activity. Archiv der Pharmazie, 331(9), 283–290. https://doi.org/10.1002/(SICI)1521-4184(19989)331:9<283::AID-ARDP283>3.0.CO;2-N View Source
